methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate
CAS No.: 102117-93-1
Cat. No.: VC5472545
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102117-93-1 |
---|---|
Molecular Formula | C10H9N3O3 |
Molecular Weight | 219.2 |
IUPAC Name | methyl 2-(4-oxo-1,2,3-benzotriazin-3-yl)acetate |
Standard InChI | InChI=1S/C10H9N3O3/c1-16-9(14)6-13-10(15)7-4-2-3-5-8(7)11-12-13/h2-5H,6H2,1H3 |
Standard InChI Key | AUTYUOCIJUZEBP-UHFFFAOYSA-N |
SMILES | COC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate. Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 219.20 g/mol . The structure comprises a benzotriazinone core (a benzene ring fused to a 1,2,3-triazin-4-one moiety) substituted at the 3-position with an acetoxymethyl group (Figure 1).
Key Structural Features:
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Benzotriazinone Core: A planar aromatic system with conjugated π-electrons, contributing to stability and reactivity.
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Acetate Ester Side Chain: Enhances solubility in organic solvents and modulates electronic properties via electron-withdrawing effects.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a one-pot diazotization-alkylation strategy starting from methyl anthranilate .
Step 1: Diazotization of Methyl Anthranilate
Methyl anthranilate undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C, forming a diazonium intermediate. This intermediate is highly reactive, enabling subsequent nucleophilic substitution.
Step 2: Alkylation with Glycine Methyl Ester Hydrochloride
The diazonium salt reacts with glycine methyl ester hydrochloride in the presence of triethylamine (TEA), which acts as a base to neutralize HCl. The reaction proceeds via nucleophilic attack at the triazine nitrogen, yielding methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate (6a in ).
Reaction Conditions:
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Temperature: 0°C → room temperature
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Solvent: Aqueous HCl/ethanol mixture
Spectroscopic Profiles:
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¹H NMR (300 MHz, CDCl₃): δ 8.28–8.23 (m, 1H, Ar–H), 8.08–8.04 (m, 1H, Ar–H), 7.91–7.86 (m, 1H, Ar–H), 7.76–7.66 (m, 1H, Ar–H), 4.73–4.68 (m, 2H, NCH₂), 3.65 (s, 3H, OCH₃), 2.95–2.89 (m, 2H, CH₂CO) .
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¹³C NMR (75 MHz, CDCl₃): δ 171.0 (C=O), 155.3 (C=O), 144.1, 134.8, 132.4, 128.3, 125.0, 119.6 (aromatic carbons), 51.9 (OCH₃), 45.5 (NCH₂), 33.0 (CH₂CO) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Stability studies indicate decomposition at temperatures >200°C, with no significant hydrolysis observed under neutral conditions .
Thermal Properties:
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LogP: Calculated value of 1.2, suggesting moderate lipophilicity suitable for membrane permeability .
Biological Activities and Mechanisms
Antibacterial Activity
In vitro testing against Escherichia coli, Staphylococcus aureus, and Salmonella spp. revealed selective inhibition of E. coli growth (MIC: 12.5 μg/mL) . The activity is attributed to competitive binding to the bacterial enoyl-ACP reductase (Fab-H), a key enzyme in fatty acid biosynthesis.
Molecular Docking Insights:
Docking studies using MOE 2008-10 software demonstrated strong binding affinity (-8.2 kcal/mol) to the E. coli Fab-H active site (PDB: 1C14). Key interactions include:
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Hydrogen bonding between the triazinone carbonyl and Arg36.
Cytotoxicity Against HepG2 Cells
The compound exhibited moderate cytotoxicity against human liver carcinoma cells (HepG2), with an IC₅₀ of 23.4 μM. While less potent than doxorubicin (IC₅₀: 2.06 μM), its selectivity index (>10 for normal hepatocytes) suggests a favorable safety profile .
Applications in Medicinal Chemistry
Intermediate for Dipeptide Derivatives
The acetate ester serves as a precursor for synthesizing dipeptide conjugates via azide coupling. For example, reaction with glycine methyl ester yields methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)acetamido)acetate (11a), which showed enhanced antibacterial activity (MIC: 6.25 μg/mL against E. coli) .
Hydrazide Derivatives for Anticancer Screening
Condensation with hydrazine hydrate produces 2-(4-oxobenzotriazin-3(4H)-yl)acetohydrazide (7a), a scaffold for developing hydrazone derivatives with improved cytotoxicity (e.g., compound 13a, IC₅₀: 10.97 μM) .
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